molecular formula C14H15ClN4 B1392614 2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine CAS No. 1243060-93-6

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine

Cat. No. B1392614
M. Wt: 274.75 g/mol
InChI Key: YYOOKOJQOGSGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine, also known as CP4P, is an organic compound that has recently been studied for its potential medicinal applications. CP4P is a pyrimidine derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. CP4P has been studied as a potential therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and HIV/AIDS.

Scientific Research Applications

Anticancer Activity

A series of 1,2,4-triazine derivatives including compounds with 4-chlorophenyl substitutions have demonstrated promising antiproliferative effects against breast cancer cells. These compounds were evaluated using methods like the XTT method, BrdU method, and flow cytometric analysis, showing effectiveness in comparison with cisplatin, a known anticancer drug (Yurttaş et al., 2014).

Protein Kinase Inhibition

The compound CTx-0294885, a piperazinyl analogue, was synthesized using a hybrid flow and microwave approach. This compound is a part of a broader research effort to develop broad-spectrum protein kinase inhibitors (Russell et al., 2015).

Allosteric Enhancers of the A1 Adenosine Receptor

2-Amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. The nature of substituents on the phenyl ring showed a significant influence on allosteric enhancer activity (Romagnoli et al., 2008).

Antimicrobial Activity

Compounds including 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (J.V.Guna et al., 2009).

Antituberculosis Studies

[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown significant antituberculosis and anticancer activity. Some of these compounds exhibited both antituberculosis and anticancer properties (Mallikarjuna et al., 2014).

Synthesis and Structural Analysis

The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was synthesized, and its structure was assigned through various spectral and analytical methods. This research is crucial in understanding the molecular structure of such compounds (Wujec & Typek, 2023).

properties

IUPAC Name

2-(4-chlorophenyl)-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4/c15-12-3-1-11(2-4-12)14-17-6-5-13(18-14)19-9-7-16-8-10-19/h1-6,16H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOOKOJQOGSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine
Reactant of Route 3
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine
Reactant of Route 4
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine
Reactant of Route 5
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine
Reactant of Route 6
Reactant of Route 6
2-(4-Chlorophenyl)-4-piperazin-1-ylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.